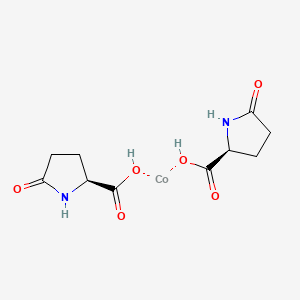
Didocosyl hydrogen citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didocosyl hydrogen citrate is a chemical compound with the molecular formula C50H96O7 and a molecular weight of 809.29 g/mol It is a derivative of citric acid, where the hydrogen atoms of the hydroxyl groups are replaced by didocosyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of didocosyl hydrogen citrate typically involves the esterification of citric acid with didocosyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Didocosyl hydrogen citrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .
Applications De Recherche Scientifique
Didocosyl hydrogen citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and as an additive in food products
Mécanisme D'action
The mechanism of action of didocosyl hydrogen citrate involves its interaction with various molecular targets and pathways. It acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. This property makes it useful in preventing oxidative damage and stabilizing reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Didodecyl hydrogen citrate: Similar in structure but with shorter alkyl chains.
Disodium citrate: A salt form of citric acid with different properties and applications
Uniqueness
Didocosyl hydrogen citrate is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring water-repellent characteristics and enhanced stability .
Propriétés
Numéro CAS |
93776-46-6 |
|---|---|
Formule moléculaire |
C50H96O7 |
Poids moléculaire |
809.3 g/mol |
Nom IUPAC |
5-docosoxy-3-docosoxycarbonyl-3-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C50H96O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-56-48(53)46-50(55,45-47(51)52)49(54)57-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h55H,3-46H2,1-2H3,(H,51,52) |
Clé InChI |
GAPKKWUPBDRGSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCCCCCCCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


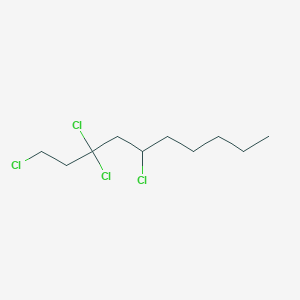
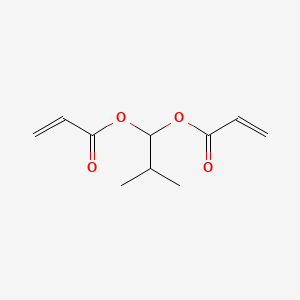

![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester](/img/structure/B12642204.png)
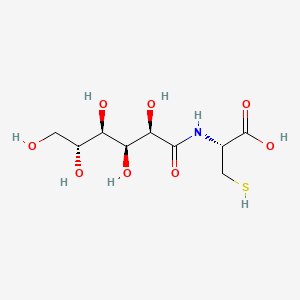
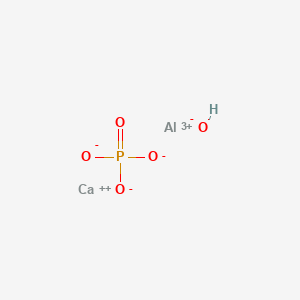
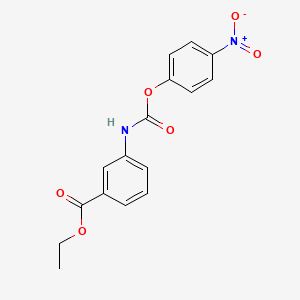
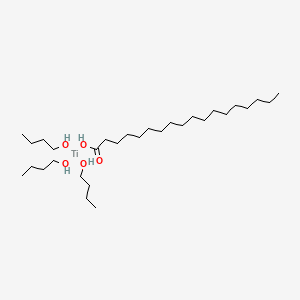

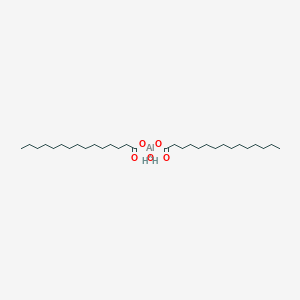

![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)
